molecular formula C17H13NO B8372943 2-(1-Naphthylmethyleneamino)phenol

2-(1-Naphthylmethyleneamino)phenol

Cat. No. B8372943
M. Wt: 247.29 g/mol
InChI Key: RLFFDMCGHZPXOX-UHFFFAOYSA-N
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Patent
US08715523B2

Procedure details

6.88 g (40.0 mmol) of 2-hydroxy-1-naphthaldehyde was dissolved in 10 ml ethanol under heating, and 3.72 g (20.0 mmol) of aniline was added. After stirring under reflux at 70° C. for 1 hour, completion of the reaction was confirmed by TLC. Upon being left at rest over night in a refrigerator, a crystal was formed, and the resulting precipitation was filtered by Kiriyama funnel. Drying under reduced pressure at 25° C. for 24 hours gave 2-hydroxy-1-naphthylmethylidene aniline (hereinafter, also referred to as “HNA”) as a yellow crystal (9.17 g, 93%). 0.99 g (4.00 mmol) of HNA was dissolved in 50 ml deaerated ethanol, and 50 ml of a deaerated ethanol solution of 0.40 g (2.00 mmol) of copper acetate monohydrate was added with stirring. Upon stirring under reflux at 70° C. for 1 hour, a precipitation was formed, and completion of the reaction was confirmed by TLC. The resulting precipitation was filtered by Kiriyama funnel, and washed sufficiently with ethanol. Drying under reduced pressure at 25° C. for 24 hours gave a crude product of a complex compound NACu of the following formula as a red-brown crystal (1.10 g, 98%). Further, a part of the resulting crystal was dissolved in tetrahydrofuran, and ethanol having a 4-fold volume thereof was added to deposit a crystal. This crystal was filtered and dried under reduced pressure to give a purified product of the complex compound NACu.
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:12]=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([OH:23])C>>[OH:23][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[N:14]=[CH:12][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][CH:2]=1

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3.72 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
WAIT
Type
WAIT
Details
Upon being left at rest over night in a refrigerator
CUSTOM
Type
CUSTOM
Details
a crystal was formed
CUSTOM
Type
CUSTOM
Details
the resulting precipitation
FILTRATION
Type
FILTRATION
Details
was filtered by Kiriyama funnel
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure at 25° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C(N=CC2=CC=CC3=CC=CC=C23)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.